molecular formula C22H27N7O B2554268 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide CAS No. 1251561-54-2

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2554268
CAS No.: 1251561-54-2
M. Wt: 405.506
InChI Key: CKMQBEYJMMNURS-UHFFFAOYSA-N
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Description

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally, the piperidine ring is introduced. Common reagents used in these reactions include various alkylating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: Known for its potent NAMPT activity.

    (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one: An ERK1/2 inhibitor in early clinical development.

Uniqueness

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-15-17(2)29(27-16)20-7-12-25-22(26-20)28-13-8-18(9-14-28)21(30)24-11-6-19-5-3-4-10-23-19/h3-5,7,10,12,15,18H,6,8-9,11,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMQBEYJMMNURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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